molecular formula C13H10F3IO3 B1370318 ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate

ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate

Cat. No. B1370318
M. Wt: 398.12 g/mol
InChI Key: KIADFFIAQBSTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate is a useful research compound. Its molecular formula is C13H10F3IO3 and its molecular weight is 398.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 6-iodo-2-trifluoromethyl-2H-1-benzopyran-3-carboxylate

Molecular Formula

C13H10F3IO3

Molecular Weight

398.12 g/mol

IUPAC Name

ethyl 6-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylate

InChI

InChI=1S/C13H10F3IO3/c1-2-19-12(18)9-6-7-5-8(17)3-4-10(7)20-11(9)13(14,15)16/h3-6,11H,2H2,1H3

InChI Key

KIADFFIAQBSTBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)I)OC1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-iodosalicylaldehyde (16.2 g, 65.3 mmol), ethyl 4,4,4-trifluorocrotonate (22.4 g, 133 mmol) and triethylamine (50 ml, 395 mmol)were combined, stirred at 70° C. for 8 h and then heated at reflux for 48 h. The solution was poured into ethyl acetate (300 mL) and washed with 1N hydrochloric acid (3×200 mL). The aqueous layers were combined and extracted with ethyl acetate (1×100 mL). The combined ethyl acetate extracts were washed with saturated ammonium chloride (2×200 mL), dried over magnesium sulfate and concentrated in vacuo yielding a dark red oil. This oil was purified by flash chromatography using ethyl acetate-hexanes (3:7) yielding a red oil. Crystallization of this oil from hexanes yielded the title compound as light red crystals (8.3 g, 31%): mp 105-106° C. 1H NMR (CDCl3/300 MHz) 7.63 (s, 1H), 7.58 (dd, 2H, J=8.6, J=2.1 Hz, 7.54 (d, 1H, J=2.1 Hz), 6.77 (d, 1H, J=8.6 Hz), 5.70 (q, 1H, J=6.7 Hz), 4.20-4.38 (m 2H), 1.35 (t, 3H, J=7.2 Hz). ESHRMS 415.9926 (M+NH4+ Calc'd 396.9746).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
31%

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